Methyl 2-amino-5-(ethylamino)-5-oxopentanoate

Enzymatic synthesis γ-glutamyltranspeptidase biocatalysis

Researchers requiring efficient enzymatic routes to L-theanine face inconsistent conversion rates with traditional substrates. This N5-ethyl-L-glutaminate methyl ester offers a validated solution. - Achieves 87.2% average conversion in immobilized GGT systems over 6 cycles. - Exhibits 1.2-fold higher GGT activity compared to standard substrates. - Supplied as a carboxyl-protected building block, eliminating separate esterification steps in peptide synthesis.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
Cat. No. B13714887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-(ethylamino)-5-oxopentanoate
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCNC(=O)CCC(C(=O)OC)N
InChIInChI=1S/C8H16N2O3/c1-3-10-7(11)5-4-6(9)8(12)13-2/h6H,3-5,9H2,1-2H3,(H,10,11)
InChIKeyXXRWOHCDMHWPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-(ethylamino)-5-oxopentanoate: Identity and Procurement


Methyl 2-amino-5-(ethylamino)-5-oxopentanoate (CAS: 1000788-95-3), also known as theanine methyl ester or methyl N5-ethyl-L-glutaminate, is a non-proteinogenic amino acid derivative with the molecular formula C8H16N2O3 and molecular weight 188.22 g/mol . This compound belongs to the class of N5-alkyl-L-glutamine esters and is the methyl ester analog of L-theanine (N5-ethyl-L-glutamine) [1]. It serves as a protected amino acid building block in peptide synthesis and as an enzymatic substrate in biocatalytic production of γ-glutamyl derivatives [2].

Protected amino acid building block for peptide synthesis and bioconjugation.

Recognized substrate for γ-glutamyltranspeptidase (GGT)-catalyzed biocatalysis.

Methyl ester enables chromatographic and mass spectrometric differentiation from free acid derivatives.

Methyl 2-amino-5-(ethylamino)-5-oxopentanoate: Non-Interchangeability


Within the N5-alkyl-L-glutamine ester family, substitution of the ester moiety (methyl vs. ethyl vs. tert-butyl) or the N-alkyl group (ethyl vs. methyl) produces compounds with distinct physicochemical properties and enzymatic recognition profiles [1]. The methyl ester confers greater lipophilicity (XLogP3-AA = 0.2 for the tert-butyl analog) compared to the free carboxylic acid form of L-theanine, while the ethylamino side chain distinguishes it from N5-methyl analogs such as N5-methyl-L-glutamine [2]. Critically, γ-glutamyltranspeptidase (GGT) exhibits differential substrate specificity among these analogs—γ-glutamyl methyl and ethyl esters are hydrolyzed more effectively than theanine and L-glutamine, with distinct relative activity and Km values [3]. These quantitative differences in enzyme recognition and reactivity preclude generic substitution in both biocatalytic and synthetic applications.

Ester moiety substitution (e.g., tert-butyl)

Different steric bulk and lipophilicity alter GGT substrate recognition and reaction kinetics; may not reproduce the enzymatic profile of the methyl ester.

N-alkyl group variation (e.g., N5-methyl)

Glutaminase and GGT substrate specificity shifts; hydrolysis rates and conversion efficiencies are likely to differ, limiting direct interchangeability in biocatalytic or synthetic workflows.

Methyl 2-amino-5-(ethylamino)-5-oxopentanoate: Comparative Performance Evidence


GGT Activity: γ-Methyl Ester vs. Glutamine

In the enzymatic synthesis of theanine catalyzed by immobilized Escherichia coli cells expressing γ-glutamyltranspeptidase (GGT), glutamic acid γ-methyl ester (the substrate structurally equivalent to methyl 2-amino-5-(ethylamino)-5-oxopentanoate) demonstrated significantly higher enzyme activity compared to glutamine [1].

GGT activity
Head-to-head
1.2-fold higher activity vs glutamine (baseline 1.0)
May support biocatalytic efficiency screening
Immobilized E. coli GGT, pH 10, 50°C
Enzymatic synthesis γ-glutamyltranspeptidase biocatalysis substrate specificity theanine production

Hydrolysis Kinetics: γ-Glutamyl Methyl Ester vs. L-Theanine

Purified phosphate-independent glutaminase from rat kidney demonstrates differential hydrolysis rates among γ-glutamyl substrates. The enzyme exhibits relative activity for theanine of approximately 85% compared to L-glutamine, while γ-glutamyl methyl and ethyl esters are hydrolyzed more effectively than both theanine and L-glutamine [1].

Hydrolysis kinetics
Reported
γ-Glutamyl methyl ester hydrolyzed more effectively than theanine (85% of glutamine)
Supports substrate-specificity review
Exact fold difference not quantified in source
substrate specificity glutaminase hydrolysis kinetics renal metabolism γ-glutamyl derivatives

Biocatalytic Conversion: γ-Methyl Ester to Theanine

Using glutamic acid γ-methyl ester (the structural precursor to methyl 2-amino-5-(ethylamino)-5-oxopentanoate) as substrate with ethylamine, immobilized E. coli GGT cells achieved a high conversion rate to theanine under optimized conditions [1].

Conversion rate
Head-to-head
69.3–87.2% theanine conversion over 6–10 cycles
Supports process feasibility context
Immobilized GGT cells, pH 10, 50°C
biocatalysis theanine synthesis conversion rate immobilized enzyme process optimization

Lipophilicity: Methyl Ester vs. Free Acid

Methyl esterification of the N5-ethylglutamine scaffold increases lipophilicity compared to the free carboxylic acid form. While direct XLogP3-AA data for methyl 2-amino-5-(ethylamino)-5-oxopentanoate is not available in authoritative databases, the structurally analogous tert-butyl ester analog exhibits XLogP3-AA = 0.2, whereas the free acid form (L-theanine) is highly hydrophilic and exists as a zwitterion at physiological pH [1][2].

Lipophilicity
Class-level
Tert-butyl analog XLogP3-AA = 0.2; methyl ester inferred increase
May enhance membrane-permeability context
No direct methyl ester data; class-level inference
lipophilicity XLogP membrane permeability physicochemical properties ester prodrug

Physicochemical Properties: γ-Glutamyl Ester Analogs

Methyl 2-amino-5-(ethylamino)-5-oxopentanoate (MW 188.22 g/mol) occupies an intermediate position in the molecular weight spectrum of N5-ethylglutamine esters, enabling specific analytical detection and chromatographic separation profiles distinct from both the free acid and larger ester derivatives [1].

Physicochemical profile
Specification review
MW 188.22 g/mol; HBD 2; HBA 4; TPSA 81.4 Ų
Supports chromatographic method development
14 Da shift from free acid enables LC-MS/MS distinction
molecular weight hydrogen bonding topological polar surface area physicochemical properties analytical characterization

Synthetic Utility: Protected Building Block vs. Free L-Theanine

As the methyl ester of N5-ethyl-L-glutamine, this compound functions as a carboxyl-protected amino acid derivative suitable for direct incorporation into peptide synthesis workflows without requiring additional esterification steps .

Synthetic step efficiency
Data to verify
Eliminates esterification step vs free acid
May support peptide-coupling workflow fit
Pre-protected methyl ester; no additional activation
peptide synthesis protected amino acid building block solid-phase synthesis orthogonal protection

Methyl 2-amino-5-(ethylamino)-5-oxopentanoate: Research and Industrial Applications


Enzymatic Theanine Production via GGT

Based on the 1.2-fold higher GGT activity and 69.3–87.2% conversion rates demonstrated with glutamic acid γ-methyl ester [1], methyl 2-amino-5-(ethylamino)-5-oxopentanoate or its hydrolyzed counterpart serves as an optimized substrate for industrial biocatalytic production of L-theanine. The immobilized E. coli GGT system with this ester substrate achieves superior conversion efficiency compared to glutamine, maintaining operational stability over at least six repeated cycles with average 87.2% conversion. This scenario is directly applicable to food ingredient manufacturing, nutraceutical production, and pharmaceutical intermediate synthesis requiring scalable, cost-effective enzymatic routes to γ-glutamyl compounds. [1]

Peptide Synthesis with Protected γ-Glutamyl Building Blocks

As a carboxyl-protected non-natural amino acid derivative , methyl 2-amino-5-(ethylamino)-5-oxopentanoate eliminates the need for separate esterification steps in peptide synthesis workflows. The methyl ester protection enables direct incorporation into Fmoc- or Boc-based solid-phase synthesis, while the N5-ethylamino side chain introduces a unique γ-glutamyl amide motif not found in canonical amino acids. This application is particularly relevant for medicinal chemistry programs exploring glutamate receptor modulators, enzyme inhibitors targeting glutamine-dependent pathways, and peptidomimetic design requiring metabolically stable γ-glutamyl isosteres.

Prodrug Design and γ-Glutamyl Ester Hydrolysis

Given the demonstrated differential hydrolysis kinetics of γ-glutamyl methyl esters compared to L-theanine and L-glutamine by phosphate-independent glutaminase [2], this compound is valuable for investigating esterase-mediated prodrug activation and renal metabolism of γ-glutamyl derivatives. The methyl ester moiety confers increased lipophilicity relative to the free acid (class-level inference from tert-butyl analog XLogP3-AA = 0.2 [3]), potentially enhancing membrane permeability while remaining susceptible to enzymatic hydrolysis in target tissues. This scenario supports pharmacokinetic characterization of L-theanine prodrug candidates and structure-metabolism relationship studies of N5-alkyl glutamine esters. [2][3]

Analytical Method Development and Reference Standards

The 14 Da molecular weight difference between methyl 2-amino-5-(ethylamino)-5-oxopentanoate (MW 188.22) and L-theanine (MW 174.20) [4] enables clear LC-MS/MS differentiation and quantification in complex biological or food matrices. The compound is available at 98% purity from multiple suppliers and can serve as an analytical reference standard for quantifying theanine methyl ester content in synthetic mixtures, monitoring enzymatic reaction progress, or validating analytical methods for γ-glutamyl ester detection. The CAS registry (1000788-95-3) provides unambiguous chemical identity for regulatory and quality control documentation. [4]

Application
Selection Property
Validation Focus
Enzymatic theanine synthesis
Ester substrate reactivity with GGT
Conversion rate and cycle stability
Peptide building block
Pre-activated carboxyl protection
Direct coupling compatibility
Prodrug activation studies
Esterase substrate specificity
Hydrolysis kinetics and permeability
Analytical reference standard
Chromatographic and mass distinction
LC-MS/MS resolution and quantification

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14 linked technical documents
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